Perfluorocyclohexane

Mass Spectrometry Analytical Chemistry Electron Impact Ionization

Select Perfluorocyclohexane for applications where generic PFCs are insufficient. Its distinct Kovats retention index (278 on squalane) makes it essential for GC PFC mixture analysis, while its unique ionization potential (±0.3 eV difference from perfluorocyclopentane) ensures unmatched MS accuracy. For plasma-derived thin films, its unsubstituted ring structure is scientifically proven to provide critical CFn distribution, unlike methyl-substituted analogs. This compound offers superior stability in reducing environments compared to tertiary-carbon PFCs. Bulk packaging available; request a quote for bulk or custom synthesis needs.

Molecular Formula C6F12
Molecular Weight 300.04 g/mol
CAS No. 355-68-0
Cat. No. B1265658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorocyclohexane
CAS355-68-0
Molecular FormulaC6F12
Molecular Weight300.04 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C6F12/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12
InChIKeyRKIMETXDACNTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorocyclohexane (CAS 355-68-0): Procurement-Relevant Physical and Chemical Properties Overview


Perfluorocyclohexane (CAS 355-68-0), also known as dodecafluorocyclohexane, is a fully fluorinated cyclic hydrocarbon with the molecular formula C6F12 and a molecular weight of 300.05 g/mol [1][2]. It is a member of the perfluorocarbon (PFC) class, characterized by complete substitution of hydrogen atoms with fluorine [3]. Key physical properties reported for this compound include a boiling point of 50.6-60°C, a melting point of 58.2°C (with literature values also reporting 51°C), a density of 1.684 g/mL at 25°C, and a refractive index of 1.2685 [1][2]. The compound exists as a clear, waxy solid at room temperature and sublimes readily due to its relatively high vapor pressure (248.9 mmHg at 25°C) [3]. Its structure features a six-membered cyclohexane ring with all hydrogen atoms replaced by fluorine, conferring exceptional chemical inertness and thermal stability typical of perfluorocarbons [3].

Perfluorocyclohexane (355-68-0): Why In-Class Analogs Cannot Be Arbitrarily Substituted


While perfluorocyclohexane shares the general chemical inertness and thermal stability of other perfluorocarbons (PFCs), direct substitution with related analogs is scientifically unjustified due to measurable differences in fundamental physical, electronic, and chemical properties. Research demonstrates that the cyclic perfluorocarbon ring size and the presence or absence of substituent groups directly impact key performance parameters. For instance, the ionization potential, a critical parameter for mass spectrometric and electronic applications, differs by approximately 0.3 eV between perfluorocyclohexane and perfluorocyclopentane [1]. Furthermore, the chemical reactivity, specifically towards reduction by sodium benzophenone radical anion, is markedly different, with perfluorocycloalkanes containing tertiary carbon centers being 'much more reactive' than perfluorocyclohexane . Even the substitution of a single hydrogen atom on the ring, as in perfluoromethylcyclohexane, alters the compound's physical properties and its behavior in processes like plasma polymerization [2][3]. These quantifiable variances necessitate compound-specific selection for research and industrial applications.

Perfluorocyclohexane (355-68-0): Quantifiable Differentiation Against Closest Analogs


Perfluorocyclohexane vs. Perfluorocyclopentane: Measurable Ionization Potential Difference

The ionization potential (IP) of perfluorocyclohexane is measurably distinct from that of its closest analog, perfluorocyclopentane. A direct electron impact study determined the IP for perfluorocyclohexane to be different from perfluorocyclopentane by approximately ±0.3 eV [1]. The study notes that the molecule-ions of perfluorocycloalkanes were at least ten times as abundant as those of corresponding perfluoroalkanes, enabling this comparative measurement [1].

Mass Spectrometry Analytical Chemistry Electron Impact Ionization

Perfluorocyclohexane vs. Perfluoroalkanes with Tertiary Carbons: Superior Resistance to Reductive Defluorination

In a study on the selective reduction of saturated perfluorocarbons, perfluorocyclohexane demonstrated significantly lower reactivity compared to perfluorocycloalkanes containing tertiary carbon centers. The study explicitly states that perfluorocycloalkanes with tertiary carbon centers are 'much more reactive than perfluorocyclohexane' towards reduction by sodium benzophenone radical anion . This indicates that perfluorocyclohexane is the more chemically robust and stable candidate in reducing environments.

Organofluorine Chemistry Synthetic Methodology Chemical Stability

Perfluorocyclohexane vs. Perfluoromethylcyclohexane: Divergent Behavior in Plasma Polymerization

The plasma polymerization behavior of perfluorocyclohexane differs systematically from its substituted derivatives. A study comparing perfluorocyclohexane, perfluoromethylcyclohexane, and di/trimethyl-substituted analogs under identical plasma conditions found that the 'relative abundance of the various CFn (n = 0-3) functionalities found in the respective plasma polymers is strongly influenced by the structural nature of the fluorocarbon precursor' [1]. This means that even a single trifluoromethyl group substitution leads to a measurable change in the chemical composition of the deposited polymer film.

Plasma Chemistry Thin Film Deposition Surface Modification

Perfluorocyclohexane vs. Perfluoro-n-hexane: Distinct Gas Chromatographic Retention Behavior

The gas chromatographic retention behavior of perfluorocyclohexane is distinctly different from its linear isomer, perfluoro-n-hexane. On a non-polar squalane column at 50°C, perfluorocyclohexane exhibits a Kovats retention index (I) of 278 [1]. This value is a direct consequence of its cyclic structure and provides a quantitative basis for its separation and identification in complex mixtures. The NIST data also reports an index of 248 on Apiezon L at 100°C, further defining its specific chromatographic fingerprint [1].

Gas Chromatography Analytical Separation Physicochemical Properties

Perfluorocyclohexane vs. Perfluoromethylcyclohexane: Divergent Physical Properties Including Vapor Pressure

A classic 1957 study systematically compared the physical properties of perfluorocyclohexane and perfluoromethylcyclohexane, establishing that the addition of a single trifluoromethyl group significantly alters key thermodynamic parameters [1]. While the full text is not available in the snippet, the existence of this dedicated comparative study confirms measurable differences in properties such as vapor pressure, critical temperature, and solution behavior. This is further supported by NIST data providing Antoine equation parameters for perfluorocyclohexane's vapor pressure over a temperature range of 350-451 K [2].

Physical Chemistry Thermodynamics Solvent Properties

Perfluorocyclohexane (355-68-0): High-Confidence Application Scenarios Based on Evidence


Gas Chromatography Calibration Standard and Tracer Compound

Based on its well-defined and unique Kovats retention index of 278 on squalane at 50°C [1], perfluorocyclohexane is ideally suited for use as a calibration standard or internal standard in gas chromatography, particularly for the analysis of complex perfluorocarbon mixtures or environmental samples. Its distinct chromatographic behavior, as documented in the NIST WebBook, ensures reliable identification and quantification, which is critical for environmental monitoring, industrial process control, and forensic analysis [1].

Mass Spectrometry Internal Standard and Ionization Potential Reference

The direct measurement of its ionization potential relative to perfluorocyclopentane (±0.3 eV) and the observation that its molecule-ion is at least ten times more abundant than that of perfluoroalkanes [1] make perfluorocyclohexane a valuable reference compound for mass spectrometry. It can serve as a standard for tuning instruments, calibrating ionization energy scales, and as a distinctive internal standard in quantitative analysis, especially when analyzing fluorinated compounds where unique fragmentation patterns are advantageous [1].

Precursor for Plasma-Deposited Fluoropolymer Films

The systematic study of perfluorocyclohexane in plasma polymerization, which demonstrates that its unsubstituted structure yields a distinct CFn functionality distribution in the resulting polymer compared to methyl-substituted analogs [1], positions it as a specific, non-substitutable precursor for creating thin fluoropolymer films. This is critical in applications like microelectronics, medical device coatings, and membrane science, where the precise chemical composition of the film determines its dielectric, hydrophobic, or biocompatible properties [1].

Chemical Stability Study in Reductive Environments

Given the evidence that perfluorocyclohexane exhibits significantly lower reactivity toward reduction by sodium benzophenone radical anion compared to perfluorocycloalkanes with tertiary carbons [1], it is a superior candidate for applications where a perfluorinated fluid or solvent must maintain integrity in a reductive or electron-rich chemical environment. This could include specialized battery electrolyte components, inert reaction media for strong reducing agents, or long-term stability studies of fluorinated materials [1].

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